

# Flovagatran Sodium: A Discontinued Direct Thrombin Inhibitor - An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Flovagatran sodium |           |
| Cat. No.:            | B15576711          | Get Quote |

### Introduction

**Flovagatran sodium**, also known as TGN 255, is a potent, reversible, small-molecule direct inhibitor of thrombin, the key enzyme in the final common pathway of the coagulation cascade. Developed initially by Trigen Holdings AG and later acquired by PAION AG, **flovagatran sodium** was investigated for its anticoagulant properties, primarily for the prevention of thrombosis. Despite showing promise in early clinical development, its advancement was ultimately halted, and the drug was discontinued. Consequently, the publicly available data on its pharmacokinetics and pharmacodynamics are limited. This guide summarizes the available information from scientific literature, patent filings, and historical corporate communications.

# Pharmacodynamics: Mechanism of Action

**Flovagatran sodium** exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, thrombin-mediated activation of platelets, and feedback activation of coagulation factors V, VIII, and XI.

# In Vitro Potency

The primary pharmacodynamic parameter available for **flovagatran sodium** is its inhibition constant (Ki) for thrombin.



| Parameter                         | Value | Reference |
|-----------------------------------|-------|-----------|
| Thrombin Inhibition Constant (Ki) | 9 nM  | [1]       |

This low nanomolar Ki value indicates that **flovagatran sodium** is a highly potent inhibitor of thrombin.

# Clinical Pharmacodynamics

A Phase II clinical trial of **flovagatran sodium** was conducted in patients undergoing chronic hemodialysis. While specific quantitative pharmacodynamic data from this trial are not publicly available, reports indicated a clear dose-response relationship on coagulation measures. Increased doses of TGN 255 were associated with decreased extracorporeal circuit clotting.

# **Pharmacokinetics**

Detailed quantitative pharmacokinetic parameters for **flovagatran sodium**, such as half-life, clearance, and volume of distribution, have not been published in the scientific literature. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is not publicly available.

# **Clinical Development and Discontinuation**

Trigen Holdings AG advanced **flovagatran sodium** (then TGN 255) into clinical trials. In 2007, an Investigational New Drug (IND) application for a Phase III program for flovagatran in the prevention of thrombosis in hemodialysis patients was opened with the U.S. Food and Drug Administration (FDA). However, it appears this Phase III program was not completed.

PAION AG acquired the worldwide rights to flovagatran from Trigen. Subsequently, PAION AG faced financial difficulties and ultimately became insolvent. The discontinuation of the drug's development program is the primary reason for the scarcity of detailed public data.

# Signaling Pathway and Experimental Workflows

Due to the limited available information, detailed signaling pathways and experimental workflows for specific studies cannot be constructed. However, a generalized diagram of the



coagulation cascade and the point of intervention for a direct thrombin inhibitor like **flovagatran** sodium can be visualized.



## Click to download full resolution via product page

Figure 1: Simplified diagram of the coagulation cascade showing the point of inhibition by **Flovagatran sodium**.

A hypothetical experimental workflow for evaluating a direct thrombin inhibitor in a preclinical setting is outlined below.





Click to download full resolution via product page

Figure 2: A generalized workflow for the preclinical evaluation of a direct thrombin inhibitor.

### Conclusion

**Flovagatran sodium** is a potent direct thrombin inhibitor whose clinical development was unfortunately terminated. This has resulted in a significant lack of publicly available, in-depth pharmacokinetic and pharmacodynamic data. The information that is accessible confirms its mechanism of action and high in vitro potency. However, for researchers, scientists, and drug development professionals, the case of **flovagatran sodium** serves as an example of a promising compound for which the full scientific and clinical profile remains largely unknown



due to non-scientific, business-related decisions. Without access to the original preclinical and clinical study data, a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of **flovagatran sodium** cannot be compiled.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. BioMarin : Bleed Control In Phase 3 Study Of Valoctocogene Roxaparvovec On Severe Hemophilia A | Nasdaq [nasdaq.com]
- To cite this document: BenchChem. [Flovagatran Sodium: A Discontinued Direct Thrombin Inhibitor - An Overview of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576711#pharmacokinetics-and-pharmacodynamics-of-flovagatran-sodium]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com